1-(Bromomethyl)-2-ethynylbenzene 1-(Bromomethyl)-2-ethynylbenzene
Brand Name: Vulcanchem
CAS No.: 211508-95-1
VCID: VC7958338
InChI: InChI=1S/C9H7Br/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6H,7H2
SMILES: C#CC1=CC=CC=C1CBr
Molecular Formula: C9H7B
Molecular Weight: 195.06 g/mol

1-(Bromomethyl)-2-ethynylbenzene

CAS No.: 211508-95-1

Cat. No.: VC7958338

Molecular Formula: C9H7B

Molecular Weight: 195.06 g/mol

* For research use only. Not for human or veterinary use.

1-(Bromomethyl)-2-ethynylbenzene - 211508-95-1

Specification

CAS No. 211508-95-1
Molecular Formula C9H7B
Molecular Weight 195.06 g/mol
IUPAC Name 1-(bromomethyl)-2-ethynylbenzene
Standard InChI InChI=1S/C9H7Br/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6H,7H2
Standard InChI Key VQYHSHIINCLCJO-UHFFFAOYSA-N
SMILES C#CC1=CC=CC=C1CBr
Canonical SMILES C#CC1=CC=CC=C1CBr

Introduction

Structural and Molecular Characteristics

Chemical Identity

  • IUPAC Name: 1-(Bromomethyl)-2-ethynylbenzene

  • Synonyms: 2-Ethynylbenzyl bromide, ortho-ethynylbenzyl bromide .

  • CAS Registry Number: 211508-95-1 .

  • Molecular Formula: C9H7Br

  • Molecular Weight: 195.06 g/mol .

Structural Features

The compound consists of a benzene ring with a bromomethyl group at position 1 and an ethynyl group at position 2. This ortho-substitution pattern creates steric and electronic effects that influence its reactivity .

Synthesis and Preparation

Key Synthetic Routes

1-(Bromomethyl)-2-ethynylbenzene is typically synthesized via bromination of 2-ethynyltoluene derivatives. A common method involves:

  • Yields: 60–75% after purification by column chromatography .

Alternative Approaches

  • Palladium-Catalyzed Coupling: Reactions involving aryl halides and terminal alkynes, though less common for this specific compound .

Physical and Chemical Properties

Physical Properties

  • Appearance: Colorless to pale yellow solid .

  • Melting Point: 64–67°C (literature varies) .

  • Boiling Point: 195°C (estimated).

  • Density: 1.52 g/cm³.

  • Solubility: Soluble in organic solvents (e.g., ethanol, acetone, DCM) .

Chemical Reactivity

  • Bromomethyl Group: Participates in nucleophilic substitution (SN2) reactions, enabling alkylation of amines, thiols, and alcohols .

  • Ethynyl Group: Engages in Sonogashira couplings, cycloadditions, and click chemistry .

Applications in Organic Synthesis

Palladium-Catalyzed Reactions

The ethynyl group facilitates cross-couplings, such as:

  • Sonogashira Coupling: With aryl halides to form diarylalkynes .

  • Cyclization Reactions: Intramolecular couplings yielding fused polycyclic compounds .

Bioconjugation

The compound’s dual functionality allows its use in tagging biomolecules (e.g., proteins, DNA) for fluorescent probes or drug delivery systems .

Spectroscopic Data

NMR Spectroscopy

  • 1H NMR (CDCl3): δ 7.46–7.43 (m, 1H, Ar-H), 7.34–7.31 (m, 1H, Ar-H), 4.49 (s, 2H, CH2Br), 3.11 (s, 1H, C≡CH) .

  • 13C NMR (CDCl3): δ 122.5 (C≡CH), 89.4 (C≡C), 33.7 (CH2Br) .

Mass Spectrometry

  • EI-MS: m/z 195 [M]+, 116 [M-Br]+ .

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